molecular formula C8H7BF4O2 B3031240 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid CAS No. 2096341-51-2

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid

Cat. No. B3031240
CAS RN: 2096341-51-2
M. Wt: 221.95
InChI Key: NBBCDCFKLBCLSG-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 and a molecular weight of 207.92 g/mol . It is also known by several synonyms such as 2-fluoro-5-trifluoromethyl phenylboronic acid, 2-fluoro-5-trifluoromethyl phenyl boronic acid, and 2-fluoro-5-trifluoromethyl benzeneboronic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string B(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O . This indicates that the boron atom is bonded to a phenyl ring, which is substituted with a trifluoromethyl group and a fluorine atom .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various types of chemical reactions. They are often used as reactants for functionalization via lithiation and reaction with electrophiles . They can also participate in selective rhodium-catalyzed conjugate addition reactions .


Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder . It has a melting point range of 104°C to 109°C . It is soluble in methanol .

Scientific Research Applications

Functionalization via Lithiation and Electrophilic Reactions

2-Fluoro-5-(trifluoromethyl)phenylboronic acid: serves as a valuable reactant for functionalization reactions. Specifically, it can undergo lithiation followed by reaction with electrophiles. This process allows chemists to introduce diverse functional groups onto the phenyl ring, enabling the synthesis of novel compounds and materials .

Selective Rhodium-Catalyzed Conjugate Addition Reactions

In organic synthesis, rhodium-catalyzed conjugate addition reactions play a crucial role. This boronic acid derivative participates in such reactions, allowing the selective addition of functional groups to conjugated systems. Researchers exploit this reactivity to construct complex molecules with high regioselectivity and efficiency .

Preparation of Kinesin Spindle Protein (KSP) Inhibitors

Kinesin spindle proteins (KSPs) are essential for cell division, making them attractive targets for cancer therapy. Scientists have utilized 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in the design and synthesis of KSP inhibitors. These inhibitors interfere with spindle formation during cell division, potentially leading to antitumor effects. The compound’s unique structure contributes to its efficacy in this context .

Boron Reagents in Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a powerful method for forming carbon–carbon bonds. Boron reagents play a pivotal role in this process. Although our compound is not explicitly mentioned in the review, it belongs to the class of boron reagents used in such coupling reactions. Researchers combine it with aryl or vinyl halides to create biaryl or styryl compounds, which find applications in materials science, pharmaceuticals, and agrochemicals .

Other Potential Applications

While the above areas highlight the compound’s primary applications, it’s worth noting that boronic acids often surprise us with unexpected uses. Researchers continue to explore their potential in diverse fields, including catalysis, materials chemistry, and drug discovery. As such, keep an eye out for emerging applications that leverage the unique properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid .

Safety and Hazards

This compound is classified as harmful if swallowed and may cause respiratory irritation. It also causes serious eye irritation and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the compound’s success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the SM coupling reaction, which is a key step in the synthesis of many organic compounds .

Action Environment

The action of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid can be influenced by environmental factors such as the presence of a metal catalyst, specifically palladium, and the reaction conditions . The compound has been tailored for application under specific SM coupling conditions .

properties

IUPAC Name

[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O2/c1-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBCDCFKLBCLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178200
Record name Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid

CAS RN

2096341-51-2
Record name Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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